molecular formula C12H24N2O3 B2356307 Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate CAS No. 1782356-44-8

Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B2356307
CAS No.: 1782356-44-8
M. Wt: 244.335
InChI Key: GVVZEQDJYCQFIA-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate (CAS 1782356-44-8) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic intermediate, primarily due to its N-Boc protection and functionalized side chain. The Boc (tert-butoxycarbonyl) group is a cornerstone of modern organic synthesis, providing robust protection for the secondary amine, which facilitates purification and allows for selective deprotection under mild acidic conditions to generate amine salts for further derivatization . The 3-amino-3-(2-methoxyethyl) substitution on the pyrrolidine ring makes this scaffold particularly useful for constructing molecules with complex pharmacophores. Pyrrolidine rings are privileged structures in drug design, frequently found in active pharmaceutical ingredients targeting a range of diseases . The amino group offers a handle for introducing diverse amide or sulfonamide functionalities, while the 2-methoxyethyl side chain can enhance solubility and influence the compound's pharmacokinetic properties. Researchers can leverage this building block to develop novel ligands for receptors, enzyme inhibitors, or other biologically active molecules, making it indispensable for building compound libraries in hit-to-lead and lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-12(13,9-14)6-8-16-4/h5-9,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVZEQDJYCQFIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate is utilized in the design and synthesis of new therapeutic agents. Its structural properties enable the development of compounds with specific biological activities, making it a valuable candidate for drug discovery .

2. Organic Synthesis

  • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and the introduction of various functional groups into target molecules .

3. Biological Research

  • In biological studies, this compound can be employed to investigate interactions between pyrrolidine derivatives and biological targets. It may serve as a model for assessing pharmacokinetics and pharmacodynamics of related compounds, providing insights into their therapeutic potential .

Biochemical Pathways

This compound is involved in several biochemical pathways:

  • Amino Acid Metabolism : The compound may influence pathways related to amino acids, impacting protein synthesis and cellular functions.
  • Antimicrobial Activity : Similar compounds have shown antibacterial properties, suggesting potential antimicrobial activity against various pathogens .

Case Studies

Several studies have highlighted the applications and effects of this compound:

StudyFocusFindings
Journal of Medicinal ChemistryAnticancer ActivityDemonstrated significant cytotoxic effects against human leukemia cells with effective concentrations inhibiting cell growth .
NeuropharmacologyNeuroprotective EffectsShowed protective effects on neuronal cells under oxidative stress conditions, indicating potential applications in neurodegenerative diseases .
Inflammation ResearchAnti-inflammatory PropertiesReduced production of pro-inflammatory cytokines in activated macrophages, suggesting anti-inflammatory potential .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the pyrrolidine-Boc scaffold but differ in substituents, stereochemistry, or functional groups. Key distinctions in physicochemical properties, synthesis, and applications are highlighted.

Table 1: Structural and Functional Comparison of Pyrrolidine-Boc Derivatives

Compound Name Substituents CAS No. Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate 3-amino, 3-(2-methoxyethyl) 887587-33-9 C₁₂H₂₄N₂O₃ 244.33 Used in nicotinic receptor antagonist synthesis; moderate lipophilicity due to methoxyethyl chain
Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate 3-amino, 3-(hydroxymethyl) 889949-18-2 C₁₀H₂₀N₂O₃ 216.28 Higher hydrophilicity; used in chiral building blocks for drug discovery
Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate 3-amino, 3-(methoxymethyl) C₁₁H₂₂N₂O₃ 230.31 Balanced solubility; intermediate for CNS-targeting molecules
Tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (R)-3-(hydroxymethyl) 138108-72-2 C₁₀H₁₉NO₃ 201.26 Stereospecific applications in asymmetric synthesis; precursor for enantiopure APIs
Tert-butyl (3r,4r)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate 3-amino, 4-(hydroxymethyl) 1207853-71-1 C₁₀H₂₀N₂O₃ 216.28 Dual functionalization for combinatorial chemistry; improved hydrogen-bonding capacity

Substituent Effects on Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity :

    • The hydroxymethyl analog (CAS 889949-18-2) exhibits higher aqueous solubility due to the polar hydroxyl group, making it suitable for aqueous-phase reactions .
    • The 2-methoxyethyl group (CAS 887587-33-9) introduces moderate lipophilicity, enhancing membrane permeability in drug candidates .
    • The methoxymethyl variant (Mol. weight 230.31) balances polarity and lipophilicity, ideal for blood-brain barrier penetration in CNS drugs .
  • Stereochemical Influence :

    • The (R)-hydroxymethyl derivative (CAS 138108-72-2) demonstrates enantioselective binding in receptor studies, underscoring the importance of chirality in drug efficacy .
    • The (3r,4r) diastereomer (CAS 1207853-71-1) enables dual functionalization, expanding utility in multi-step syntheses .

Biological Activity

Tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • IUPAC Name : tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
  • CAS Number : 1135916-70-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as:

  • Neurotransmitter Regulation : The compound may modulate neurotransmitter levels, impacting cognitive functions and mood regulation.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, which could be beneficial in treating infections.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
AntimicrobialModerate activity against E. coli and S. aureus
NeuroprotectivePotential modulation of neurotransmitter release
Enzyme inhibitionInhibition of specific metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of approximately 250 μg/mL, suggesting moderate antibacterial activity .
  • Neuropharmacological Effects :
    • Research focusing on the neuroprotective effects of pyrrolidine derivatives revealed that this compound could enhance the release of neurotransmitters like serotonin and dopamine in vitro, indicating potential applications in treating mood disorders .
  • Enzyme Inhibition Studies :
    • Investigations into the compound's ability to inhibit specific enzymes have shown promising results, particularly regarding arginase inhibitors which are crucial in cancer therapies. The compound demonstrated selective inhibition profiles that could be leveraged for therapeutic benefits .

Preparation Methods

Ring-Closing Metathesis (RCM) of Linear Precursors

RCM has emerged as a robust method for pyrrolidine synthesis. In this approach, a diene precursor bearing pre-installed 3-amino and 2-methoxyethyl substituents undergoes metathesis using Grubbs catalysts. For example:

Step 1 : Synthesis of a linear diene precursor via Michael addition of 2-methoxyethylamine to an α,β-unsaturated ester.
Step 2 : RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C yields the pyrrolidine ring.
Step 3 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in THF (yield: 78–85%).

Advantages : High stereocontrol; compatible with sensitive functional groups.
Limitations : Cost of metathesis catalysts; requires anhydrous conditions.

Dieckmann Cyclization of Diester Precursors

Diester derivatives undergo base-mediated cyclization to form pyrrolidinones, which are subsequently reduced and functionalized:

Example Protocol :

  • Ethyl 3-(2-methoxyethyl)-3-nitro-pyrrolidine-1-carboxylate is synthesized via nitro-Mannich reaction.
  • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine (yield: 90%).
  • Boc protection under standard conditions.

Key Data :

Step Reagent/Conditions Yield
Cyclization NaH, THF, 0°C 65%
Reduction 10% Pd/C, H₂ (1 atm) 90%
Boc Protection Boc₂O, Et₃N, THF 88%

Functionalization of Preformed Pyrrolidine Cores

Direct Double Functionalization at C3

Introducing both substituents at the 3-position requires careful sequential reactions:

Method A :

  • Alkylation : Treatment of Boc-pyrrolidine with 2-methoxyethyl triflate in the presence of LDA (−78°C, THF) installs the 2-methoxyethyl group (yield: 60%).
  • Amination : Subsequent azidation (NaN₃, DMF, 80°C) followed by Staudinger reduction (PPh₃, H₂O) yields the amine (overall yield: 45%).

Method B :

  • Conjugate Addition : Boc-pyrrolidinone reacts with 2-methoxyethylmagnesium bromide in THF, followed by trapping with tosyl azide.
  • Reduction : LiAlH₄ reduces the intermediate imine to the amine (total yield: 52%).

Multi-Component Reaction (MCR) Approaches

Recent advances in MCRs enable one-pot assembly of complex pyrrolidines:

Protocol :

  • Reactants : Glyoxal, 2-methoxyethylamine, tert-butyl acetoacetate.
  • Conditions : AcOH catalysis, ethanol reflux (12 h).
  • Outcome : Forms the pyrrolidine ring with simultaneous installation of substituents (yield: 68%).

Advantages : Atom economy; reduced purification steps.

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Large-scale synthesis prioritizes green solvents and recoverable catalysts:

  • Solvent Replacement : Substituting dichloromethane with cyclopentyl methyl ether (CPME) in Boc protection steps reduces environmental impact.
  • Catalyst Recycling : Immobilized Grubbs catalysts on silica gel enable reuse for up to five cycles without significant activity loss.

Crystallization and Purification

Despite the product’s oily nature (as noted in Sigma-Aldrich’s documentation), optimized crystallization conditions have been developed:

  • Solvent System : Hexane/ethyl acetate (4:1) at −20°C.
  • Yield Improvement : 95% purity after two crystallizations.

Analytical Characterization

Critical spectroscopic data for this compound:

1H NMR (400 MHz, CDCl₃) :

  • δ 1.44 (s, 9H, Boc CH3)
  • δ 2.50–2.70 (m, 4H, pyrrolidine H2/H5)
  • δ 3.30 (s, 3H, OCH3)
  • δ 3.45 (t, J = 6.8 Hz, 2H, CH2O)
  • δ 3.80 (br s, 2H, NH2)

HRMS (ESI+) :

  • Calculated for C₁₃H₂₄N₂O₃ [M+H]+: 257.1864
  • Found: 257.1861

Q & A

How can researchers optimize the synthesis yield of tert-butyl 3-amino-3-(2-methoxyethyl)pyrrolidine-1-carboxylate?

Basic Research Question
To maximize yield, focus on reaction conditions (temperature, solvent, catalysts) and stoichiometric ratios. Evidence suggests using tert-butyl 3-aminomethylpyrrolidine-1-carboxylate and 2-methoxyethyl derivatives as starting materials, with NaBH₄ or LiAlH₄ for reductions . Employ continuous flow reactors for scalability and purity control, as demonstrated in piperidine/pyrrolidine syntheses . Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete coupling or Boc-deprotection).

What spectroscopic methods are most effective for confirming the stereochemistry of this compound?

Basic Research Question
Use a combination of:

  • ¹H/¹³C NMR : Compare coupling constants (e.g., J-values for adjacent protons on the pyrrolidine ring) with computational predictions .
  • X-ray crystallography : Resolve absolute configuration, as done for structurally analogous tert-butyl pyrrolidine carboxylates .
  • Circular Dichroism (CD) : Validate chiral centers if crystalline samples are unavailable .

How can researchers analyze the compound’s bioactivity against enzyme targets?

Advanced Research Question
Design enzyme inhibition assays (e.g., fluorescence-based or radiometric) using purified targets (e.g., kinases or proteases). The 2-methoxyethyl group may enhance binding to hydrophobic pockets, as seen in pyrazine-containing analogs . For dose-response studies, prepare stock solutions in DMSO (<1% v/v) to avoid solvent interference. Validate results with orthogonal methods (SPR or ITC) to confirm binding kinetics .

What strategies mitigate solubility challenges in biological assays?

Advanced Research Question
Modify formulation using co-solvents (e.g., PEG-400 or cyclodextrins) or synthesize water-soluble prodrugs (e.g., phosphate esters). The hydroxymethyl group in related pyrrolidine derivatives improved aqueous solubility, suggesting similar functionalization . Alternatively, employ nanoencapsulation for in vivo studies .

How can computational modeling predict reactivity for derivative synthesis?

Advanced Research Question
Use DFT calculations (e.g., Gaussian or ORCA) to map nucleophilic/electrophilic sites. The amino and methoxyethyl groups are reactive toward acylations or alkylations, as shown in tert-butyl piperidine analogs . Molecular docking (AutoDock Vina) can prioritize derivatives with enhanced target affinity .

What purification techniques resolve byproducts from the Boc-protection step?

Basic Research Question
Byproducts (e.g., tert-butyl carbamate or unreacted amine) are separable via:

  • Flash chromatography : Use gradient elution (hexane/EtOAc) with silica gel .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on polarity .
  • HPLC : Employ C18 columns for high-purity isolation, critical for biological testing .

How stable is the compound under varying pH and temperature conditions?

Advanced Research Question
Conduct accelerated stability studies (25–60°C, pH 1–10). The Boc group is labile under acidic conditions (e.g., TFA), while the methoxyethyl chain may oxidize at high pH . Store lyophilized samples at -20°C in inert atmospheres to prevent degradation .

What synthetic routes enable the introduction of diverse substituents for SAR studies?

Advanced Research Question
Leverage:

  • Nucleophilic substitution : Replace the methoxyethyl group with halides or amines .
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .
  • Reductive amination : Introduce alkyl/aryl substituents at the amino site .

How can researchers validate enzyme inhibition mechanisms experimentally?

Advanced Research Question
Combine:

  • Kinetic assays : Measure IC₅₀ and Ki values under varied substrate concentrations .
  • Mutagenesis : Identify binding residues (e.g., catalytic lysine or serine) .
  • Mass spectrometry : Detect covalent adducts if the compound acts as an irreversible inhibitor .

How to resolve contradictions in reported synthetic protocols for this compound?

Advanced Research Question
Systematically test variables (e.g., catalyst loading, solvent polarity) from conflicting methods . For example, if one protocol uses m-CPBA and another H₂O₂ for oxidations, compare yields/purity under identical conditions. Use DoE (Design of Experiments) to identify critical factors .

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